molecular formula C9H10N4O B1269002 2-(1H-benzimidazol-2-yl)acetohydrazide CAS No. 19731-02-3

2-(1H-benzimidazol-2-yl)acetohydrazide

Cat. No. B1269002
CAS RN: 19731-02-3
M. Wt: 190.2 g/mol
InChI Key: AAQMWDANTBEUPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-benzimidazol-2-yl)acetohydrazide derivatives involves multi-step chemical reactions, starting with o-phenylenediamine and phenoxyacetic acid, leading to the formation of the target compound through hydrazinolysis of the corresponding esters. This process demonstrates the complexity and precision required in synthetic organic chemistry to obtain desired structures with potential biological activities (Shaharyar et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-(1H-benzimidazol-2-yl)acetohydrazide derivatives is characterized by spectroscopic methods, including IR, NMR, and elemental analysis. These techniques provide detailed information on the molecular architecture, such as the arrangement of atoms and the presence of functional groups, essential for understanding the compound's chemical properties and reactivity (Xin, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and reaction with hydrazine hydrate, to yield a wide range of compounds with diverse chemical properties. These reactions are crucial for the synthesis of pharmacologically active molecules, demonstrating the versatility and reactivity of the benzimidazole scaffold (Ansari & Lal, 2009).

Scientific Research Applications

Anticancer Activity

2-(1H-Benzimidazol-2-yl)acetohydrazide derivatives have been studied for their potential anticancer properties. Salahuddin et al. (2014) synthesized derivatives and evaluated their in vitro anticancer activity using the NCI 60 Cell screen. One compound was notably active against a breast cancer cell line, indicating the potential of these compounds in cancer treatment (Salahuddin et al., 2014). Similarly, Himani Varshney et al. (2015) synthesized a series of compounds from 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide and evaluated their cytotoxic activity against various cancer cell lines, further supporting the potential of these derivatives in anticancer research (Varshney et al., 2015).

Antimicrobial Activity

The antimicrobial properties of 2-(1H-Benzimidazol-2-yl)acetohydrazide derivatives have also been a focus of research. K F Ansari and C Lal (2009) reported on the synthesis of benzimidazole derivatives, which showed significant activity against Gram-positive bacteria and moderate activity against fungi (Ansari & Lal, 2009). This suggests a potential role for these compounds in developing new antimicrobial agents.

Corrosion Inhibition

In the field of materials science, these derivatives have been explored as corrosion inhibitors. M. Yadav et al. (2013) investigated the inhibition effect of synthesized 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazides on the corrosion behavior of N80 steel in hydrochloric acid, demonstrating their effectiveness in this application (Yadav et al., 2013).

Anti-inflammatory and Antioxidant Properties

Some studies have also looked into the anti-inflammatory and antioxidant properties of these derivatives. S. Manjula et al. (2011) synthesized benzimidazole acetohydrazide derivatives and assessed their anti-inflammatory activity, finding moderate to considerable effectiveness (Manjula et al., 2011). Additionally, C. Kuş et al. (2008) reported on novel derivatives showing good scavenging activity for DPPH radicals, indicating antioxidant potential (Kuş et al., 2008).

Epidermal Growth Factor Receptor Kinase Inhibitor Activity

Finally, in pharmacology, Serkan Demirel et al. (2017) synthesized and evaluated benzimidazole acetohydrazide derivatives as epidermal growth factor receptor kinase inhibitors. Their study found limited kinase inhibitor activities in these compounds (Demirel et al., 2017).

Safety And Hazards

Specific safety and hazard information for “2-(1H-benzimidazol-2-yl)acetohydrazide” is not available in the sources I found. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions of research on “2-(1H-benzimidazol-2-yl)acetohydrazide” and its derivatives could involve further exploration of their pharmacological activities, as benzimidazole derivatives have been found to exhibit a wide range of such activities .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-13-9(14)5-8-11-6-3-1-2-4-7(6)12-8/h1-4H,5,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQMWDANTBEUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350482
Record name 2-(1H-Benzimidazol-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-yl)acetohydrazide

CAS RN

19731-02-3
Record name 1H-Benzimidazole-2-acetic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19731-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Benzimidazol-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

15 g 1H-benzo[d]imidazole-2-acetic acid ethyl ester (0.074 mol), 100 mL anhydrous ethyl alcohol and 37 mL of 80% hydrazine hydrate were added to a three-necked bottle and reacted under reflux for 4 hours. A white solid was isolated. After sucking filtration, the filter cake was washed with ethanol. After drying, 10.7 g white solid was obtained. Yield: 76%, MS: 191(M+1).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

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